molecular formula C13H15F6N3O4S B4776380 propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate CAS No. 5226-23-3

propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate

Cat. No.: B4776380
CAS No.: 5226-23-3
M. Wt: 423.33 g/mol
InChI Key: XJZZWEONYDKGBF-UHFFFAOYSA-N
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Description

Propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate is a complex organic compound with a unique structure that includes hexafluoro groups and a sulfamoylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate typically involves multiple steps. One common approach is to start with the preparation of 1,1,1,3,3,3-hexafluoro-2-propanol, which is then reacted with appropriate reagents to introduce the sulfamoylphenyl group and the carbamate functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to isolate the final product. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The hexafluoro groups and the sulfamoylphenyl moiety play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate is unique due to its specific combination of hexafluoro groups and a sulfamoylphenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

propan-2-yl N-[1,1,1,3,3,3-hexafluoro-2-(4-sulfamoylanilino)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F6N3O4S/c1-7(2)26-10(23)22-11(12(14,15)16,13(17,18)19)21-8-3-5-9(6-4-8)27(20,24)25/h3-7,21H,1-2H3,(H,22,23)(H2,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZZWEONYDKGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F6N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365463
Record name Propan-2-yl [1,1,1,3,3,3-hexafluoro-2-(4-sulfamoylanilino)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5226-23-3
Record name Propan-2-yl [1,1,1,3,3,3-hexafluoro-2-(4-sulfamoylanilino)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate
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propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate
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propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate
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propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate
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propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate
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propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate

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